![molecular formula C17H15ClF3N3O B3041081 (3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone CAS No. 260367-98-4](/img/structure/B3041081.png)
(3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone
描述
(3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone typically involves multiple steps, starting with the preparation of the individual components, followed by their coupling under specific conditions. One common synthetic route includes:
Preparation of 3-chlorophenyl derivative: This involves the chlorination of phenyl compounds under controlled conditions.
Synthesis of 3-(trifluoromethyl)pyridin-2-yl derivative:
Coupling with piperazine: The final step involves the coupling of the prepared derivatives with piperazine under conditions that promote the formation of the desired methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
化学反应分析
Types of Reactions
(3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The aromatic and heterocyclic rings in the compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
科学研究应用
(3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of (3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(3-Chlorophenyl)piperazine derivatives: These compounds share a similar core structure but differ in the substituents attached to the piperazine ring.
Trifluoromethylpyridine derivatives: These compounds have a similar pyridine ring with a trifluoromethyl group but may have different substituents on other parts of the molecule.
Uniqueness
(3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(3-chlorophenyl)-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O/c18-13-4-1-3-12(11-13)16(25)24-9-7-23(8-10-24)15-14(17(19,20)21)5-2-6-22-15/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIUFESWJHZWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


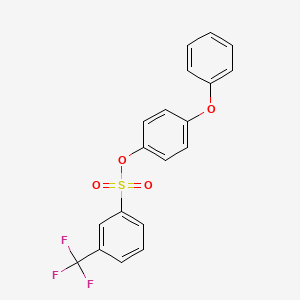
![3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041002.png)
![3-(1,3-Benzodioxol-5-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041003.png)
![1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene](/img/structure/B3041004.png)
![1-[(4,5,6,7-Tetrafluorobenzo[b]furan-2-yl)methyl]pyrrolidine](/img/structure/B3041005.png)
![4,5,6,7-Tetrafluoro-2-({[3-(trifluoromethyl)phenyl]thio}methyl)benzo[b]furan](/img/structure/B3041007.png)

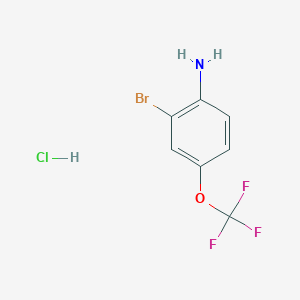
![2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate](/img/structure/B3041010.png)
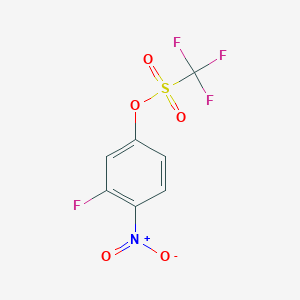
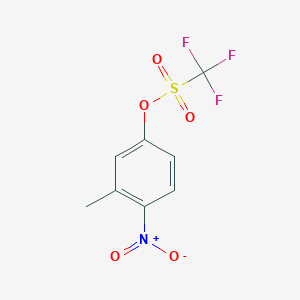
![3-[3,5-Di(trifluoromethyl)phenyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B3041017.png)
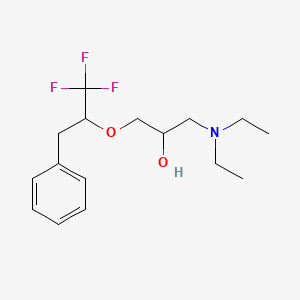
![1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-[(2-furylmethyl)amino]propan-2-ol](/img/structure/B3041021.png)
